Methyl 2-amino-4-[(difluoromethyl)sulfanyl]butanoate
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Overview
Description
Methyl s-(difluoromethyl)homocysteinate is a chemical compound with the molecular formula C6H11F2NO2S and a molecular weight of 199.22 g/mol This compound is a derivative of homocysteine, where the sulfur atom is substituted with a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl s-(difluoromethyl)homocysteinate typically involves the reaction of homocysteine derivatives with difluoromethylating agents. . The reaction conditions often require a base to deprotonate the homocysteine derivative, followed by the addition of the difluorocarbene reagent under controlled temperature and solvent conditions.
Industrial Production Methods
While specific industrial production methods for Methyl s-(difluoromethyl)homocysteinate are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl s-(difluoromethyl)homocysteinate undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of Methyl s-(difluoromethyl)homocysteinate can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to the formation of various difluoromethyl-substituted derivatives .
Scientific Research Applications
Methyl s-(difluoromethyl)homocysteinate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl s-(difluoromethyl)homocysteinate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, which allows it to interact with various biological molecules, including proteins and enzymes . This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is of interest in both therapeutic and research contexts .
Comparison with Similar Compounds
Methyl s-(difluoromethyl)homocysteinate can be compared with other similar compounds, such as:
Methyl s-(trifluoromethyl)homocysteinate: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to different chemical and biological properties.
Methyl s-(chloromethyl)homocysteinate: The presence of a chloromethyl group instead of a difluoromethyl group can result in different reactivity and applications.
The uniqueness of Methyl s-(difluoromethyl)homocysteinate lies in its difluoromethyl group, which imparts specific chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .
Properties
Molecular Formula |
C6H11F2NO2S |
---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
methyl 2-amino-4-(difluoromethylsulfanyl)butanoate |
InChI |
InChI=1S/C6H11F2NO2S/c1-11-5(10)4(9)2-3-12-6(7)8/h4,6H,2-3,9H2,1H3 |
InChI Key |
JWMZRQUXTILQND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCSC(F)F)N |
Origin of Product |
United States |
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